1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine 1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16275684
InChI: InChI=1S/C21H28N2O3S/c1-15-12-17(3)21(18(4)13-15)22-8-10-23(11-9-22)27(24,25)19-6-7-20(26-5)16(2)14-19/h6-7,12-14H,8-11H2,1-5H3
SMILES:
Molecular Formula: C21H28N2O3S
Molecular Weight: 388.5 g/mol

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine

CAS No.:

Cat. No.: VC16275684

Molecular Formula: C21H28N2O3S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine -

Specification

Molecular Formula C21H28N2O3S
Molecular Weight 388.5 g/mol
IUPAC Name 1-(4-methoxy-3-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine
Standard InChI InChI=1S/C21H28N2O3S/c1-15-12-17(3)21(18(4)13-15)22-8-10-23(11-9-22)27(24,25)19-6-7-20(26-5)16(2)14-19/h6-7,12-14H,8-11H2,1-5H3
Standard InChI Key KBXQJFRGSNMWNW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C

Introduction

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine is a sulfonamide derivative that belongs to a class of compounds known for their diverse applications in medicinal chemistry. Sulfonamides are widely recognized for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. This compound combines a piperazine core with sulfonamide and aromatic substituents, which may contribute to its potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 1-(2,4,6-trimethylphenyl)piperazine under controlled conditions. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group. The process requires an organic solvent (e.g., dichloromethane) and a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Spectroscopic Characterization

To confirm the structure of the compound, various analytical techniques are employed:

  • NMR Spectroscopy: Proton (1H^1H) and carbon (13C^13C) NMR provide insights into the chemical environment of the hydrogen and carbon atoms.

  • IR Spectroscopy: The presence of sulfonamide groups is confirmed by characteristic S=O stretching vibrations around 1150–1350 cm1^{-1}.

  • Mass Spectrometry (MS): The molecular ion peak at m/z=376m/z = 376 confirms the molecular weight.

  • Elemental Analysis: Matches theoretical values for C, H, N, and S content.

Potential Applications

Given its structural features, this compound may have applications in:

  • Drug Development: As a lead compound for designing new therapeutics targeting bacterial or tumor cells.

  • Chemical Biology Research: Probing biological pathways involving sulfonamide-sensitive enzymes.

  • Pharmaceutical Formulations: Enhancing solubility or stability in drug delivery systems.

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